Acetic acid;1,4,7,10,13,16-hexaoxacyclononadecan-18-ol
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Overview
Description
Acetic acid;1,4,7,10,13,16-hexaoxacyclononadecan-18-ol: is a compound that combines the properties of acetic acid and a crown ether. Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is known for its pungent smell and is a key component of vinegar. The crown ether part, 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol, is a cyclic compound with multiple ether linkages, known for its ability to form complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Acetic Acid: Acetic acid can be synthesized through the carbonylation of methanol. The process involves three steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
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1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol: This crown ether can be synthesized through the cyclization of ethylene glycol derivatives under specific conditions to form the cyclic ether structure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Acetic Acid:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides.
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1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol:
Common Reagents and Conditions:
Oxidation of Acetic Acid: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction of Acetic Acid: Lithium aluminum hydride is a common reducing agent.
Complexation Reactions: Metal salts such as potassium chloride are used to form complexes with crown ethers.
Major Products:
Oxidation of Acetic Acid: Carbon dioxide and water.
Reduction of Acetic Acid: Ethanol.
Complexation with Crown Ethers: Metal ion complexes.
Scientific Research Applications
Chemistry:
Acetic Acid: Used as a solvent and reagent in organic synthesis.
Crown Ethers: Used in the study of ion transport and separation processes.
Biology:
Acetic Acid: Used in biochemical assays and as a preservative.
Crown Ethers: Studied for their potential in drug delivery systems.
Medicine:
Acetic Acid: Used in the treatment of infections and as an antiseptic.
Crown Ethers: Investigated for their ability to form complexes with biologically relevant ions.
Industry:
Acetic Acid: Used in the production of polymers, adhesives, and as a food additive.
Crown Ethers: Used in the extraction and purification of metals.
Mechanism of Action
Acetic Acid:
Mechanism: Acetic acid acts by dissociating into acetate ions and hydrogen ions, which can interact with various biological molecules.
Molecular Targets: Targets include enzymes and cellular membranes, where it can alter pH and disrupt cellular processes.
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol:
Mechanism: Forms complexes with metal ions through its ether linkages, stabilizing the ions and facilitating their transport.
Molecular Targets: Metal ions and their associated pathways.
Comparison with Similar Compounds
Acetic Acid: Similar compounds include formic acid and propionic acid, which are also carboxylic acids with similar chemical properties.
Uniqueness:
Acetic Acid: Unique for its widespread use and versatility in both industrial and laboratory settings.
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol: Unique for its specific ring size and ability to form stable complexes with a variety of metal ions.
Properties
CAS No. |
77887-93-5 |
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Molecular Formula |
C15H30O9 |
Molecular Weight |
354.39 g/mol |
IUPAC Name |
acetic acid;1,4,7,10,13,16-hexaoxacyclononadecan-18-ol |
InChI |
InChI=1S/C13H26O7.C2H4O2/c14-13-11-19-9-7-17-5-3-15-1-2-16-4-6-18-8-10-20-12-13;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4) |
InChI Key |
SSGWONPFDIROAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1COCCOCCOCC(COCCOCCO1)O |
Origin of Product |
United States |
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